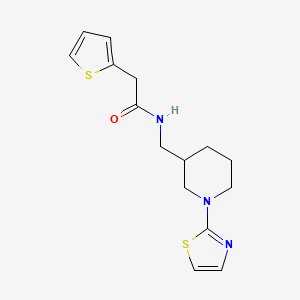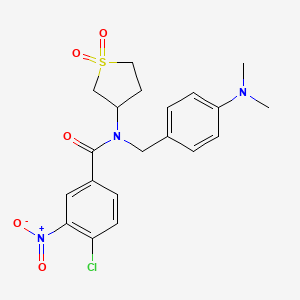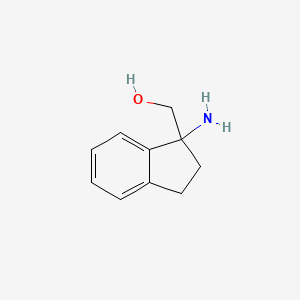![molecular formula C17H15N5O3S2 B2517361 3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1223757-87-6](/img/structure/B2517361.png)
3-(2-methoxyethyl)-2-{[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]thio}thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a pharmacophore known for its significance in medicinal chemistry due to its diverse biological activities. The structure of the compound suggests that it may have potential as a therapeutic agent, given the presence of a thienopyrimidinone core, which is often associated with antimicrobial and antifungal properties, as well as possible anticancer activity .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves a multi-step process. However, a greener approach has been reported for the synthesis of this class of compounds, which utilizes a catalytic four-component reaction. This method combines ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide to produce thieno[2,3-d]pyrimidin-4(3H)-ones with step economy and easy purification . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been studied through various techniques, including crystallography and density functional theory (DFT). For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, and its geometric bond lengths and angles were compared with DFT calculations . These studies are crucial for understanding the three-dimensional conformation of the molecules and their electronic properties, which are important for their biological activity.
Chemical Reactions Analysis
The thieno[2,3-d]pyrimidin-4(3H)-one core can undergo various chemical reactions, which allow for the introduction of different functional groups that can modulate the biological activity of the compounds. For example, the introduction of a m-methoxyphenyl group and an ethylenediamine side chain has been shown to significantly enhance antibacterial activity . Similarly, modifications to the thienopyrimidinone core, such as chlorination and condensation with different amines, have been employed to synthesize compounds with antiproliferative activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological evaluation of these compounds often includes the determination of their minimum inhibitory concentration (MIC) against various pathogens, which reflects their potency as antimicrobial agents . Additionally, the evaluation of their toxicity in vitro and in vivo is crucial for assessing their safety profile . The antiproliferative activity of these compounds against different cancer cell lines is also a key property that is often assessed through IC50 values .
Applications De Recherche Scientifique
Synthesis and Fluorescence Properties
The synthesis and study of polycyclic N-heterocyclic compounds, including the thieno[3,2-d]pyrimidin derivatives, have led to the discovery of new cyclization products with potential applications in materials science, especially due to their solid-state fluorescence properties (Okuda, Ide, Uramaru, & Hirota, 2015). These compounds exhibit unique fluorescence that can be utilized in the development of fluorescent materials and sensors.
Antimicrobial and Anti-Inflammatory Studies
Another avenue of research involving thieno[3,2-d]pyrimidin derivatives focuses on their antimicrobial and anti-inflammatory potential. One study reported the one-pot synthesis of pyrimidinothiazolidinones and their evaluation for anti-inflammatory and antimicrobial activities, showing moderate to promising results (Lingappa, Sujith, Adhikari, Rai, Vijaynarayana, & Kalluraya, 2010). This indicates the compound's derivatives could have significant applications in developing new pharmaceutical agents.
Antiproliferative and Cytostatic Activities
Further investigations into thieno[3,2-d]pyrimidin derivatives have revealed their potential in cancer research, particularly concerning their antiproliferative and cytostatic activities. A study by Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides, showing low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy, Smoleń, Tloušt’ová, Pohl, Oždian, Hejtmánková, Líšková, Gurská, Džubák, Hajdůch, & Hocek, 2017). This research suggests that these compounds could be promising candidates for anticancer and antiviral therapies.
Chemical Synthesis and Characterization
The chemical synthesis and characterization of new thieno[3,2-d]pyrimidine derivatives incorporating various moieties have been extensively studied, indicating the versatility and adaptability of these compounds in chemical synthesis (Gomha, El-Idreesy, Mabrouk, & Sayed, 2017). These studies contribute significantly to the expansion of heterocyclic chemistry, offering new pathways for the development of therapeutically relevant molecules.
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-24-8-7-22-16(23)14-11(5-9-26-14)19-17(22)27-10-13-20-15(21-25-13)12-4-2-3-6-18-12/h2-6,9H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBAUOXXGPBSQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)





![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)



